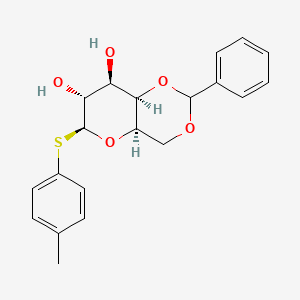
2-amino-7,9-dimethylpurin-9-ium-6-olate;4-methylbenzenesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-7,9-dimethylpurin-9-ium-6-olate;4-methylbenzenesulfonic acid is a compound that has garnered significant interest in various scientific fieldsIt is a member of the purinergic receptor family, which plays a crucial role in various physiological processes, including neurotransmission.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7,9-dimethylpurin-9-ium-6-olate involves several steps. One common method includes the reaction of dimethylguanine with potassium chloride in water, followed by the addition of ethylguanine and sodium perchlorate. The reaction is carried out at elevated temperatures and requires careful control of reaction conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters.
化学反应分析
Types of Reactions
2-amino-7,9-dimethylpurin-9-ium-6-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halides and other nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted purine derivatives.
科学研究应用
2-amino-7,9-dimethylpurin-9-ium-6-olate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular signaling and neurotransmission.
Medicine: It has potential therapeutic applications, particularly as a purinergic receptor antagonist, which can be useful in treating various neurological disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 2-amino-7,9-dimethylpurin-9-ium-6-olate involves its interaction with purinergic receptors. These receptors are involved in various physiological processes, including neurotransmission and cellular signaling. The compound acts as an antagonist, blocking the action of endogenous ligands and thereby modulating the activity of these receptors.
相似化合物的比较
Similar Compounds
2-aminopyrimidine derivatives: These compounds share structural similarities and have been studied for their biological activities.
Indole derivatives: Indole compounds also exhibit a range of biological activities and are structurally related to purine derivatives.
Uniqueness
What sets 2-amino-7,9-dimethylpurin-9-ium-6-olate apart is its specific interaction with purinergic receptors, making it a valuable tool in studying these receptors’ roles in various physiological processes. Its unique structure also allows for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with potential therapeutic applications.
属性
CAS 编号 |
12240-99-2 |
|---|---|
分子式 |
C14H17N5O4S |
分子量 |
351.381 |
IUPAC 名称 |
2-amino-7,9-dimethylpurin-9-ium-6-olate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H9N5O.C7H8O3S/c1-11-3-12(2)5-4(11)6(13)10-7(8)9-5;1-6-2-4-7(5-3-6)11(8,9)10/h3H,1-2H3,(H2-,8,9,10,13);2-5H,1H3,(H,8,9,10) |
InChI 键 |
GWLZRCWAPOABSX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])C |
同义词 |
2-Amino-6-hydroxy-7,9-dimethyl-purinium p-Toluenesulfonate; Herbipoline Hemitosylate; 2-Amino-1,6-dihydro-7,9-dimethyl-6-oxopurinium Hydroxide Hemitosylate; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide](/img/structure/B561902.png)

![3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)](/img/new.no-structure.jpg)




![(4Ar,6S,7R,8S,8aS)-7,8-bis[(4-methoxyphenyl)methoxy]-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B561913.png)



![2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide](/img/structure/B561924.png)

